(Sar1,Ile4,8)-Angiotensin II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

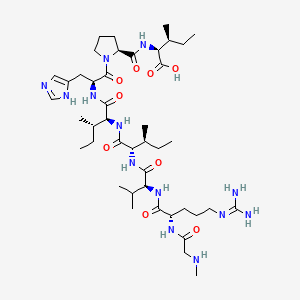

“(Sar1,Ile4,8)-Angiotensin II” is a functionally selective angiotensin II type 1 receptor (AT1R) agonist . It potentiates insulin-stimulated insulin receptor (IR) signaling and glycogen synthesis . It also potentiates insulin-stimulated phosphorylation of Akt and GSK3α/β .

Molecular Structure Analysis

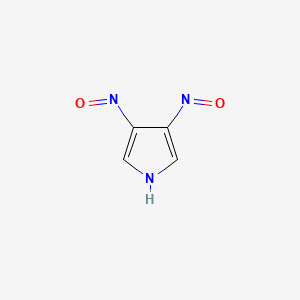

The molecular weight of “(Sar1,Ile4,8)-Angiotensin II” is 918.14 and its formula is C43H75N13O9 . The specific structure is not provided in the search results.

Physical And Chemical Properties Analysis

“(Sar1,Ile4,8)-Angiotensin II” appears as a solid, white to off-white substance . It is soluble in water . The stability of the compound, particularly in solution, is not explicitly mentioned in the search results .

科学的研究の応用

Potentiation of Insulin Receptor Signaling

SII Ang II has been shown to potentiate insulin receptor signaling in hepatocytes. This effect is crucial for enhancing insulin-stimulated glycogen synthesis, which is a vital process for maintaining glucose homeostasis . The potentiation of insulin signaling could have therapeutic implications for conditions like insulin resistance and type 2 diabetes.

Glycogen Synthesis in Hepatocytes

The analog has been observed to increase insulin-stimulated glycogen synthesis in primary rat hepatocytes . This suggests that SII Ang II could be beneficial in regulating glycogen storage diseases or metabolic disorders where glycogen synthesis is impaired.

Cardiovascular Function Regulation

SII Ang II selectively activates certain signaling networks associated with the angiotensin II type 1 receptor (AT1R), which plays a role in cardiovascular function . This selective activation could lead to new treatments for cardiovascular diseases, including hypertension and heart failure.

Metabolic Disorder Treatment

Due to its role in potentiating insulin signaling and glycogen synthesis, SII Ang II could be part of therapeutic strategies for metabolic disorders. It may help in the management of diseases like non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome .

Insulin Resistance and Diabetes

Research indicates that SII Ang II might be involved in the development of insulin resistance and diabetes. Its ability to enhance insulin receptor signaling makes it a potential candidate for diabetes treatment and prevention .

Glucose Metabolism

SII Ang II’s impact on glucose metabolism in hepatocytes is significant. It does not affect the suppression of hepatic glucose output but enhances glycogen synthesis, which could be beneficial in managing hyperglycemia .

Src and Gαq Protein Interaction

The effects of SII Ang II on insulin-stimulated signaling and glycogen synthesis are dependent on Src and Gαq proteins. Inhibitors of these proteins can abolish the potentiating effect of SII Ang II, indicating a specific pathway through which it acts .

Potential Anti-Diabetic Effects

Given its positive impact on insulin signaling and glycogen synthesis, SII Ang II may have anti-diabetic effects. This could lead to its application in the development of new anti-diabetic drugs or treatments .

Each of these applications offers a unique perspective on the potential benefits of SII Ang II in scientific research and therapeutic development. The ability of SII Ang II to selectively activate certain pathways while avoiding others provides a promising avenue for targeted treatments with fewer side effects. The research into SII Ang II continues to evolve, and these applications may expand as more is learned about this fascinating peptide.

[Sar1, Ile4, Ile8]-angiotensin II Potentiates Insulin Receptor Signalling and Glycogen Synthesis in Hepatocytes. Europe PMC Article on SII Ang II and Insulin Receptor Signalling.

Safety And Hazards

The safety data sheet for “(Sar1,Ile4,8)-Angiotensin II” advises against dust formation and breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H75N13O9/c1-10-24(6)33(39(61)51-29(19-27-20-47-22-49-27)41(63)56-18-14-16-30(56)37(59)55-35(42(64)65)26(8)12-3)54-40(62)34(25(7)11-2)53-38(60)32(23(4)5)52-36(58)28(50-31(57)21-46-9)15-13-17-48-43(44)45/h20,22-26,28-30,32-35,46H,10-19,21H2,1-9H3,(H,47,49)(H,50,57)(H,51,61)(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H,64,65)(H4,44,45,48)/t24-,25-,26-,28-,29-,30-,32-,33-,34-,35-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOIRDJKADTVNI-MMYICMJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H75N13O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Sar1,Ile4,8)-Angiotensin II | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(R)-(2H-Benzotriazol-2-yl)(phenyl)methyl]aniline](/img/structure/B574780.png)

![[(2R)-4-methylpiperazin-2-yl]methanol](/img/structure/B574786.png)

![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate](/img/structure/B574790.png)